2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
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Overview
Description
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid is a synthetic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid typically involves multi-step organic reactions One common method includes the alkylation of a suitable precursor with trifluoromethyl-containing reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzymes or modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Leucine: 2-amino-4-methylpentanoic acid, a branched-chain amino acid.
Isoleucine: 2-amino-3-methylpentanoic acid, another branched-chain amino acid.
Valine: 2-amino-3-methylbutanoic acid, also a branched-chain amino acid.
Uniqueness
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLDBAPMHIAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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